4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core substituted with a chloro group at the 4-position and a methoxyphenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with 2-methoxyaniline in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like DMF or dichloromethane (DCM), often with a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 2-(2-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenol
- 3-Chloro-5-phenyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the chloro group provides a site for further functionalization .
Biological Activity
Overview of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
This compound is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is C12H10ClN3O. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a chloro group and a methoxyphenyl group, which may influence its biological activity.
Anticancer Activity
Research on similar pyrazolo compounds has shown that they can exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazolo derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
- Case Study : A study on related pyrazolo compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this compound may have similar effects.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects:
- Inflammation Pathways : Some pyrazolo derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Research Findings : In vitro studies have indicated that certain pyrazolo compounds can significantly lower levels of inflammatory cytokines in cell cultures.
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives is another area of interest:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Case Studies : Research indicates that modifications in the pyrazolo structure can enhance antimicrobial efficacy, which may be applicable to this compound.
Data Table
Properties
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHNYLVMBYHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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